molecular formula C13H18N2O3 B15172574 Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate CAS No. 1060814-42-7

Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate

Cat. No.: B15172574
CAS No.: 1060814-42-7
M. Wt: 250.29 g/mol
InChI Key: IDZOMZUTEMCOJB-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a formyl group, and a dihydropyrrolo[3,2-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a pyrrole derivative with a suitable aldehyde under acidic conditions, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts such as iron(III) chloride or other Lewis acids to facilitate the cyclization and formation of the pyrrolo[3,2-C]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines)

Major Products Formed

Scientific Research Applications

Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrolo[3,2-C]pyridine core can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-1,5(4H)-dicarboxylate
  • Di-tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-1,5(4H)-dicarboxylate

Uniqueness

Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of both a formyl group and a tert-butyl ester group. These structural features confer distinct reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-formyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-5-4-11-9(7-15)6-10(8-16)14-11/h6,8,14H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZOMZUTEMCOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128194
Record name 1,1-Dimethylethyl 2-formyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060814-42-7
Record name 1,1-Dimethylethyl 2-formyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060814-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-formyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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